molecular formula C20H23N3O6S B2497142 5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034360-17-1

5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2497142
CAS RN: 2034360-17-1
M. Wt: 433.48
InChI Key: KOJOFOXZILTJFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, yielding products with diverse biological activities. For instance, compounds bearing the piperidine structure have been synthesized through multi-step processes, involving conversion of organic acids into esters, hydrazides, and finally to their target compounds, showcasing the versatility and complexity of synthesizing nitrogen-containing heterocycles (H. Khalid et al., 2016).

Molecular Structure Analysis

Structural studies, such as X-ray diffraction, have provided insights into the conformation and arrangement of molecules in the crystal lattice. For example, similar sulfonyl-piperidin-4-yl compounds crystallize in specific systems, displaying characteristics like chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactivity studies reveal how compounds undergo transformations under various conditions. For instance, alkylation and oxidation reactions can lead to the formation of N-oxides, sulfoxides, and sulfones, indicating the susceptibility of these molecules to undergo changes in their oxidation state and functional group transformations (K. Ohkata et al., 1985).

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

The compound 5-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is involved in research focusing on the synthesis of complex molecules with potential biological activities. For example, a study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides showcased the importance of similar structures in medicinal chemistry. These compounds were synthesized and evaluated for their potential as enzyme inhibitors, demonstrating the chemical versatility and applicability of related molecular frameworks in drug discovery processes (Khalid et al., 2016).

Advanced Material Synthesis

Research into the development of novel materials also benefits from the study of complex organic molecules like 5-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one. A study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted how structural components similar to the target compound could be used to develop high-performance materials with specific desirable properties such as low dielectric constants, high thermal stability, and excellent mechanical strength (Liu et al., 2013).

Enzyme Inhibition and Biological Activity

Compounds with structural similarities to 5-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one are also explored for their potential biological activities, including enzyme inhibition. Research focusing on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrated that such molecules could exhibit significant antibacterial properties, indicating their potential as templates for the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Topoisomerase Inhibition for Anticancer Research

The study of molecules structurally related to 5-((4-((1,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one extends into cancer research, where compounds are evaluated for their ability to target specific enzymes like topoisomerase I, a crucial enzyme involved in DNA replication. The investigation of 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones as novel topoisomerase I-targeting anticancer agents showed potent cytotoxic activity, underscoring the potential therapeutic applications of complex organic molecules in treating cancer (Ruchelman et al., 2003).

properties

IUPAC Name

5-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-13-10-15(11-19(24)21(13)2)28-14-6-8-23(9-7-14)30(26,27)16-4-5-18-17(12-16)22(3)20(25)29-18/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOFOXZILTJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

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